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molecular formula C12H9BrFNO2 B8477432 Ethyl 8-bromo-6-fluoroquinoline-2-carboxylate

Ethyl 8-bromo-6-fluoroquinoline-2-carboxylate

Cat. No. B8477432
M. Wt: 298.11 g/mol
InChI Key: ZTWNQHNXEOMECF-UHFFFAOYSA-N
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Patent
US08895550B2

Procedure details

Ethyl 8-bromo-6-fluoroquinoline-2-carboxylate (3.201 g, 10.7 mmol) was weighed into a flask, and dissolved in 100 mL of DCM. The reaction was cooled to −78° C., followed by drop-wise addition of DIBAL-H (21.48 mL, 32.22 mmol) over 10 minutes. The reaction was then allowed to stir and warm to ambient temperature over 2 hours at which time the starting material had been consumed. The reaction was quenched with 10 mL MeOH, followed by addition of 100 mL of Rochelle's Salts, and stirred overnight to remove the emulsion. The reaction was then partitioned with ethyl acetate. The combined organic fractions were concentrated in vacuo. The crude semi solid was purified by flash column chromatography (eluting with a 20-50% ethyl acetate/hexanes gradient), affording the desired product as an orange-yellow semi solid (2.27 g, 42% yield) MS APCI (+) m/z 256.1 and 258 (M+1 of each Br isotope) detected.
Quantity
3.201 g
Type
reactant
Reaction Step One
Quantity
21.48 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([F:17])[CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([C:12](OCC)=[O:13])[CH:8]=[CH:7]2.CC(C[AlH]CC(C)C)C>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]([F:17])[CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([CH2:12][OH:13])[CH:8]=[CH:7]2

Inputs

Step One
Name
Quantity
3.201 g
Type
reactant
Smiles
BrC=1C=C(C=C2C=CC(=NC12)C(=O)OCC)F
Step Two
Name
Quantity
21.48 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
to stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warm to ambient temperature over 2 hours at which time the starting material
Duration
2 h
CUSTOM
Type
CUSTOM
Details
had been consumed
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 10 mL MeOH
ADDITION
Type
ADDITION
Details
followed by addition of 100 mL of Rochelle's Salts
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to remove the emulsion
CUSTOM
Type
CUSTOM
Details
The reaction was then partitioned with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic fractions were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude semi solid was purified by flash column chromatography (
WASH
Type
WASH
Details
eluting with a 20-50% ethyl acetate/hexanes gradient),

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=C2C=CC(=NC12)CO)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.27 g
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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